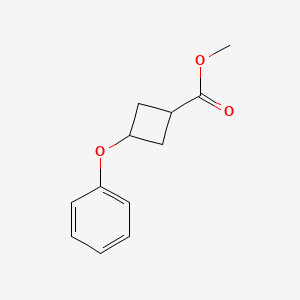

Methyl3-phenoxycyclobutane-1-carboxylate

Description

Context within Cyclobutane (B1203170) Chemistry and Strain Theory

The core of Methyl 3-phenoxycyclobutane-1-carboxylate is its cyclobutane ring, a feature that places it squarely within the study of cycloalkanes and ring strain. In the late 19th century, Adolf von Baeyer proposed a theory explaining the instability of small rings based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.orgmasterorganicchemistry.com This deviation creates what is known as angle strain.

The cyclobutane ring is characterized by significant instability due to a combination of angle strain and torsional strain. wikipedia.org

Angle Strain : If cyclobutane were perfectly planar, its C-C-C bond angles would be 90°. masterorganicchemistry.com This severe compression from the ideal 109.5° for sp³ hybridized carbons results in substantial angle strain. libretexts.orglibretexts.org To partially alleviate this, the cyclobutane ring adopts a "puckered" or folded conformation, which reduces the C-C-C bond angle to about 88°. wikipedia.org

Torsional Strain : In a flat conformation, all the hydrogen atoms on adjacent carbon atoms would be eclipsed, leading to high torsional strain. masterorganicchemistry.com The puckering of the ring slightly staggers these bonds, reducing the eclipsing interactions and thus lowering the torsional strain, though it is not eliminated entirely. libretexts.orgmasterorganicchemistry.com

This inherent strain makes the cyclobutane ring more reactive than larger cycloalkanes like cyclohexane. masterorganicchemistry.compharmaguideline.com Chemical reactions that lead to the opening of the cyclobutane ring are often energetically favorable because they relieve this built-up strain. masterorganicchemistry.com

| Steric (Transannular) Strain | Repulsion between atoms across the ring. | Very low in cyclobutane due to its small size. libretexts.org |

Significance of the Phenoxy and Methyl Ester Functional Group Architectures in Organic Synthesis

The reactivity and utility of Methyl 3-phenoxycyclobutane-1-carboxylate are also defined by its two functional groups: the phenoxy group and the methyl ester.

The phenoxy group (C₆H₅O-) is an ether where an oxygen atom is connected to a phenyl ring (a benzene (B151609) ring acting as a substituent). ontosight.ai

Stability and Reactivity : The phenyl group is generally stable. wikipedia.org The phenoxy group can influence reactions and is found in many biologically active compounds and agrochemicals. ontosight.ai For instance, the phenoxymethyl (B101242) group is a key component of Penicillin V, where it enhances the molecule's stability. ontosight.ai In synthetic chemistry, the incorporation of phenoxy groups can provide steric protection at certain positions within a molecule. mdpi.com

Electronic Properties : The phenyl group is typically considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, but it can also act as a resonance donating group. wikipedia.org

The methyl ester (-COOCH₃) is one of the simplest ester functional groups.

Synthesis : Methyl esters are commonly synthesized from carboxylic acids through various methods, including reactions with diazomethane (B1218177) or through acid-catalyzed esterification with methanol (B129727). libretexts.orgyoutube.com They can also be formed via transesterification from other esters. organic-chemistry.org

Utility in Synthesis : Esters are prevalent in organic synthesis. The methyl ester group can serve as a protecting group for carboxylic acids. organic-chemistry.org It is also a versatile functional group that can be converted into other groups; for example, it can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols.

Research Landscape and Emerging Areas of Investigation

While direct research on Methyl 3-phenoxycyclobutane-1-carboxylate is limited, the molecule's structure points to several potential areas of academic and industrial investigation. The combination of a strained ring with versatile functional groups makes it a potentially valuable building block in organic synthesis.

Scaffold for Medicinal Chemistry : Cyclobutane derivatives are increasingly used in medicinal chemistry as rigid scaffolds to hold functional groups in specific spatial orientations for interaction with biological targets. The synthesis of related compounds like Benzyl (B1604629) 3-phenoxycyclobutane-1-carboxylate suggests that this class of molecules is of interest as intermediates for more complex pharmaceutical agents.

Probing Reaction Mechanisms : The strained cyclobutane ring can be used to study reaction mechanisms where the relief of ring strain is a primary driving force. Investigating the ring-opening reactions of this specific molecule under various conditions (e.g., acid, base, or metal catalysis) could provide valuable insights into fundamental organic reactivity.

Development of Novel Polymers or Materials : The bifunctional nature of the molecule (the ester and the phenoxy-substituted ring) could potentially be exploited in polymer chemistry. The ester could be used for polymerization reactions, while the phenoxy group could be modified to tune the properties of the resulting material.

Future research will likely focus on developing efficient synthetic routes to this and related molecules and exploring their utility as intermediates in the synthesis of novel compounds with potential applications in pharmacology and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-phenoxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

BUSNDWOCKHNDNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Phenoxycyclobutane 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the phenoxy group onto a pre-formed methyl cyclobutane-1-carboxylate scaffold. This is typically achieved by forming an ether bond between a hydroxyl-substituted cyclobutane (B1203170) and phenol (B47542).

Mitsunobu-type Reactions Utilizing Methyl 3-hydroxycyclobutane-1-carboxylate and Phenol

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry. wikipedia.orgscribd.com This redox-condensation reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing Methyl 3-phenoxycyclobutane-1-carboxylate, the reaction would involve treating Methyl 3-hydroxycyclobutane-1-carboxylate with phenol in the presence of the Mitsunobu reagents. The reaction proceeds via the activation of the hydroxyl group on the cyclobutane ring by triphenylphosphine to form a good leaving group. Subsequent nucleophilic attack by the phenoxide ion in an Sₙ2 fashion displaces the activated hydroxyl group, leading to the formation of the desired aryl ether with inversion of configuration at the C-3 position of the cyclobutane ring. wikipedia.orgtcichemicals.com

The general protocol involves dissolving the alcohol, phenol, and triphenylphosphine in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.org The high reliability and functional group tolerance of the Mitsunobu reaction make it an attractive method for this transformation. tcichemicals.com

| Reagent Type | Common Examples | Typical Solvent | Temperature |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

Exploration of Alternative Esterification and Etherification Protocols

While the Mitsunobu reaction is highly effective, other classical and modern etherification methods can be considered. The Williamson ether synthesis is a foundational method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com To apply this to the synthesis of Methyl 3-phenoxycyclobutane-1-carboxylate, two main pathways are conceivable:

Reaction of sodium phenoxide with a Methyl 3-(halocyclobutane)-1-carboxylate or Methyl 3-(sulfonyloxycyclobutane)-1-carboxylate (e.g., tosylate, mesylate).

Reaction of the alkoxide of Methyl 3-hydroxycyclobutane-1-carboxylate with a reactive aryl electrophile.

The first pathway is more traditional. However, since the substrate is a secondary cyclobutyl system, the competing E2 elimination reaction can be a significant issue, potentially leading to the formation of methyl cyclobut-2-ene-1-carboxylate. masterorganicchemistry.com

Modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for etherification, offer alternatives for forming aryl ethers. organic-chemistry.org These methods typically involve coupling an alcohol with an aryl halide using a copper or palladium catalyst. For this specific synthesis, this would entail coupling Methyl 3-hydroxycyclobutane-1-carboxylate with a halobenzene. These methods can be advantageous under milder conditions and with broader substrate scopes. organic-chemistry.org

Cyclobutane Ring Formation Strategies (General Methodologies Applicable to the Core Structure)

Instead of functionalizing a pre-existing ring, an alternative strategy involves constructing the cyclobutane ring itself. These methods are powerful for creating diverse and complex four-membered ring systems.

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

The [2+2] cycloaddition reaction is arguably the most common and versatile method for synthesizing cyclobutane rings. organic-chemistry.orgresearchgate.net This reaction involves the combination of two double-bond-containing components (alkenes, allenes, ketenes) to form a four-membered ring. These reactions can be initiated by heat, light (photocycloaddition), or transition metal catalysts. harvard.edu

Photochemical [2+2] Cycloaddition : This method involves the irradiation of two olefinic partners to induce a cycloaddition. For instance, the cycloaddition of an alkene with an enone, sensitized by a photocatalyst, can produce highly substituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Thermal [2+2] Cycloaddition : While thermally induced cycloadditions of simple alkenes are often forbidden by the Woodward-Hoffmann rules, they are feasible with activated partners such as ketenes or allenes. The reaction of an allenoate with a terminal alkene, for example, provides a direct route to 1,3-substituted cyclobutanes. nih.gov

Metal-Catalyzed [2+2] Cycloaddition : Transition metals can catalyze [2+2] cycloadditions that are otherwise difficult, proceeding through metallacyclopentane intermediates. This allows for control over regioselectivity and stereoselectivity.

| Method | Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Photochemical | Alkene + Alkene/Enone | UV light (hν), often with a photosensitizer (e.g., acetone) | Forms complex polycyclic systems; regioselectivity can be an issue. harvard.edu |

| Thermal | Alkene + Ketene (B1206846)/Allene | Heat | Effective for activated π-systems; predictable stereochemistry. nih.gov |

| Metal-Catalyzed | Alkene + Alkene | Catalysts (e.g., Ni, Ru, Fe) | Can control selectivity; milder conditions. |

Ring-Closing Metathesis for Cyclobutane Derivatives

Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic alkenes, utilizing catalysts typically based on ruthenium (e.g., Grubbs catalysts) or molybdenum. organic-chemistry.orgwikipedia.org While RCM is most commonly used for 5- to 7-membered rings, it can be applied to the synthesis of four-membered rings, typically forming a cyclobutene (B1205218) precursor from a 1,5-diene. The resulting cyclobutene can then be readily hydrogenated to the corresponding cyclobutane.

The mechanism involves the formation of a metallacyclobutane intermediate. organic-chemistry.org For the reaction to be effective, the diene substrate must be appropriately designed to favor the intramolecular cyclization over competing intermolecular polymerization. The driving force for the reaction is often the release of a volatile byproduct, such as ethylene (B1197577). wikipedia.org Enyne metathesis, a variation involving an alkene and an alkyne, can also be employed to construct the cyclobutene core. butler.edu

| Catalyst Generation | Common Name | Key Characteristics |

|---|---|---|

| First Generation | Grubbs' Catalyst | High functional group tolerance, stable to air and moisture. |

| Second Generation | Grubbs' Catalyst | Higher reactivity, effective for more challenging substrates. organic-chemistry.org |

| Third Generation | Hoveyda-Grubbs' Catalyst | Enhanced stability and catalytic activity. |

Multicomponent Condensation Reactions Leading to Substituted Cyclobutanes (Analogous Systems)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. caltech.edu These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity.

While not as common as [2+2] cycloadditions for cyclobutane synthesis, MCRs that result in four-membered rings have been developed. For example, a visible-light-induced cascade reaction has been reported that merges an aldol (B89426) or Wittig reaction with a subsequent [2+2] cycloaddition. In this approach, an enone is generated in situ from an aldehyde and a ketone (or phosphorus ylide), which then undergoes a photocatalyzed [2+2] cycloaddition with another olefin to form the cyclobutane ring in one pot. This strategy allows for the assembly of complex cyclobutanes from simple, commercially available starting materials.

Precursor and Analogous Compound Synthesis

The synthesis of Methyl 3-phenoxycyclobutane-1-carboxylate relies on the availability of appropriately functionalized cyclobutane precursors. The methodologies for creating these foundational molecules are pivotal and involve multi-step chemical transformations.

Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate

A prominent method for the synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate, particularly the cis-isomer, involves the reduction of Methyl 3-oxocyclobutane-1-carboxylate. chemicalbook.comchemicalbook.com This transformation can be achieved on a large scale with high yield and purity.

The reaction is typically carried out by dissolving Methyl 3-oxocyclobutane-1-carboxylate in a solvent like tetrahydrofuran and cooling the mixture to a low temperature, between -78 and -60 °C. chemicalbook.comchemicalbook.com A reducing agent, such as a solution of lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran, is then added dropwise. chemicalbook.comchemicalbook.com The reaction is monitored for completion, usually over several hours. chemicalbook.comchemicalbook.com Following the reduction, the reaction is quenched with an acid, such as hydrochloric acid, to neutralize the mixture. chemicalbook.comchemicalbook.com The final product is then extracted, dried, and concentrated to yield cis-3-hydroxycyclobutylcarboxylic acid methyl ester as a liquid. chemicalbook.comchemicalbook.com An analogous reaction involves the reduction of benzyl (B1604629) 3-oxocyclobutane-1-carboxylate using sodium borohydride (B1222165) to synthesize Benzyl 3-hydroxycyclobutane-1-carboxylate.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Purity | Reference |

| Methyl 3-oxocyclobutane-1-carboxylate | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | -78 to -60 °C | cis-Methyl 3-hydroxycyclobutane-1-carboxylate | 88% | 95% | chemicalbook.comchemicalbook.com |

Preparation of Methyl 3-oxocyclobutane-1-carboxylate as an Intermediate

Methyl 3-oxocyclobutane-1-carboxylate serves as a crucial intermediate in the synthesis of various cyclobutane derivatives, including the aforementioned Methyl 3-hydroxycyclobutane-1-carboxylate. chemicalbook.comchemicalbook.comchemicalbook.com A common laboratory-scale synthesis involves the esterification of 3-oxocyclobutanecarboxylic acid.

In this procedure, 3-oxocyclobutanecarboxylic acid is dissolved in methanol (B129727), and a catalytic amount of concentrated sulfuric acid is added. chemicalbook.com The mixture is then heated to reflux at approximately 75 °C. chemicalbook.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). Once the starting material is fully consumed, the reaction is quenched with a saturated sodium bicarbonate solution. The methanol is removed under reduced pressure, and the resulting residue is extracted with a solvent like ethyl acetate. The organic phase is then dried and concentrated to afford Methyl 3-oxocyclobutane-1-carboxylate as a colorless oil with a high yield. chemicalbook.com The precursor, 3-oxocyclobutanecarboxylic acid, can itself be synthesized through methods such as the reaction of 1,3-dihaloacetone with a malonic ester followed by cyclization and decarboxylation, or from 1,3-dichloroacetone (B141476) and ethylene glycol. google.comgoogle.com

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| 3-Oxocyclobutanecarboxylic acid | Methanol, Concentrated sulfuric acid (catalyst) | 75 °C (Reflux) | Methyl 3-oxocyclobutane-1-carboxylate | 99% | chemicalbook.com |

Synthetic Routes to Other Substituted Cyclobutane Carboxylates

The versatility of the cyclobutane scaffold allows for the synthesis of a wide range of derivatives with various substitutions, including halogens, alkyl groups, and sites of unsaturation. These derivatives are valuable in medicinal chemistry and materials science.

Halogenated Derivatives: The synthesis of halogenated cyclobutane carboxylates is exemplified by the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. One route begins with a 4-oxocyclobutane precursor, which is treated with TMSCF₃ (trifluoro(trimethylsilyl)methane) and a fluoride (B91410) source to form the corresponding trifluoromethyl carbinol. acs.org Subsequent deoxygenation and decarboxylation steps yield the desired trifluoromethyl-substituted cyclobutane carboxylic acid. acs.org

Alkylated Derivatives: Methods for creating alkylated cyclobutanes include palladium-catalyzed C–H functionalization, which allows for the direct arylation of cycloalkane carboxylic acids. nih.gov For instance, the γ-arylation of cyclobutane carboxylic acids can be achieved using various electronically neutral to electron-rich arenes. nih.gov Another approach is the double-alkylation of a dianion, such as that of 4-methoxyphenylacetic acid, with epichlorohydrin (B41342) to produce a diastereomerically pure cyclobutane hydroxy acid. acs.org

Unsaturated Derivatives: Unsaturated cyclobutane carboxylates, such as those containing a double bond within the ring (cyclobutenes), can be synthesized through various means. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can produce cyclobutenes. organic-chemistry.org Additionally, cyclobutene-1-carboxylic acid can serve as a starting material for further derivatization. For example, it can undergo a tandem amidation/Michael addition with benzoxazolone derivatives to yield β-N-heterocyclic cyclobutane carboximides. chemistryviews.org The thermal electrocyclic ring-opening of cis-4-alkyl-2-cyclobutene-1-carbaldehydes is another transformation involving unsaturated cyclobutane intermediates. researchgate.net

| Derivative Type | Synthetic Strategy | Example Starting Materials | Example Products | Reference |

| Halogenated | Nucleophilic trifluoromethylation | 4-Oxocyclobutane precursors, TMSCF₃ | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | acs.org |

| Alkylated | C–H Arylation | α-Ethylcyclobutane carboxylic acid, Arenes | γ-Aryl cyclobutane carboxylic acids | nih.gov |

| Unsaturated | Pd-catalyzed cross-coupling | Cyclobutanone (B123998) N-sulfonylhydrazones, Aryl halides | Cyclobutenes | organic-chemistry.org |

| Unsaturated | Tandem Amidation/Michael Addition | Cyclobutene-1-carboxylic acid, Benzoxazolones | β-N-Heterocyclic cyclobutane carboximides | chemistryviews.org |

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Phenoxycyclobutane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete structural assignment of Methyl 3-phenoxycyclobutane-1-carboxylate can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 3-phenoxycyclobutane-1-carboxylate is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the phenoxy group are anticipated to appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The protons on the cyclobutane (B1203170) ring would likely resonate in the aliphatic region, with their chemical shifts influenced by the neighboring ester and phenoxy groups. The methoxy protons of the ester group are expected to produce a sharp singlet signal, typically around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data for Methyl 3-phenoxycyclobutane-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30 - 7.25 | m | 2H | Ar-H (meta) |

| 7.00 - 6.95 | t | 1H | Ar-H (para) |

| 6.90 - 6.85 | d | 2H | Ar-H (ortho) |

| 4.80 - 4.70 | m | 1H | CH-O |

| 3.70 | s | 3H | OCH₃ |

| 3.20 - 3.10 | m | 1H | CH-COOCH₃ |

| 2.80 - 2.60 | m | 2H | CH₂ (cis) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The aromatic carbons of the phenoxy group would appear between δ 115 and 160 ppm. The carbons of the cyclobutane ring and the methoxy group will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Methyl 3-phenoxycyclobutane-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.5 | C=O |

| 158.0 | Ar-C (ipso) |

| 129.5 | Ar-C (meta) |

| 121.0 | Ar-C (para) |

| 115.0 | Ar-C (ortho) |

| 75.0 | CH-O |

| 52.0 | OCH₃ |

| 40.0 | CH-COOCH₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons on the cyclobutane ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. tetratek.com.tr This would allow for the definitive assignment of the ¹³C signals for the methine and methylene groups of the cyclobutane ring and the aromatic C-H carbons.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Molecular Ion Confirmation

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for assessing the purity of a sample and confirming its molecular weight. In the analysis of Methyl 3-phenoxycyclobutane-1-carboxylate, LC-MS would be expected to show a prominent peak corresponding to the molecular ion. Depending on the ionization method used, this could be the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. This data is critical for confirming the molecular formula of the compound. nih.govmdpi.com

Table 3: Predicted LC-MS Data for Methyl 3-phenoxycyclobutane-1-carboxylate

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.1016 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Assessment and Fragmentation Analysis

GC-MS is suitable for the analysis of volatile compounds. This technique provides information about the volatility of the compound and its fragmentation pattern upon electron ionization. The mass spectrum obtained from GC-MS would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Key fragmentation pathways for Methyl 3-phenoxycyclobutane-1-carboxylate would likely involve the cleavage of the ester group, the phenoxy group, and the cyclobutane ring. libretexts.orgresearchgate.net

Table 4: Predicted Key Fragment Ions in GC-MS for Methyl 3-phenoxycyclobutane-1-carboxylate

| Predicted m/z | Possible Fragment Structure |

|---|---|

| 206 | [M]⁺ |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 113 | [C₄H₅O₂]⁺ (from cleavage of phenoxy group) |

| 94 | [C₆H₅OH]⁺ (phenol) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For Methyl 3-phenoxycyclobutane-1-carboxylate, with the chemical formula C₁₂H₁₄O₃, the theoretical monoisotopic mass can be calculated with high precision. The exact mass is 206.0943 g/mol . In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as a protonated molecule, [M+H]⁺. The expected m/z value for this ion would be 207.1021. The experimental observation of this value within a narrow tolerance (typically <5 ppm) would serve to confirm the elemental composition of the compound, providing strong evidence for its identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule.

The IR spectrum of Methyl 3-phenoxycyclobutane-1-carboxylate is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: the ester, the aryl ether linkage, and the aromatic ring.

Ester Carbonyl (C=O) Stretch: The most prominent feature in the spectrum is typically the strong, sharp absorption band from the carbonyl group of the methyl ester. For saturated, open-chain esters, this band appears in the range of 1735–1750 cm⁻¹ libretexts.org. However, the ester is attached to a four-membered cyclobutane ring. Ring strain is known to increase the frequency of the carbonyl stretch; for example, a four-membered cyclic ketone (cyclobutanone) absorbs at a higher wavenumber (~1780 cm⁻¹) than a six-membered or open-chain ketone (~1715 cm⁻¹) libretexts.org. This effect is expected to shift the C=O stretching frequency for Methyl 3-phenoxycyclobutane-1-carboxylate to the higher end of the typical ester range, or slightly above it.

Ether Linkage (Ar-O-C) Stretches: The phenoxy group contains an aryl-alkyl ether linkage, which gives rise to two characteristic C-O stretching vibrations. A strong, asymmetric stretching band is expected to appear in the region of 1275–1200 cm⁻¹. A second, symmetric stretching vibration typically appears between 1075–1020 cm⁻¹. The presence of these two distinct bands is a strong indicator of the aryl ether moiety.

Aromatic Ring Vibrations: The monosubstituted benzene (B151609) ring of the phenoxy group presents several characteristic absorptions.

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ region, are indicative of C-H bonds where the carbon is sp² hybridized libretexts.org.

Aromatic C=C Stretches: In-ring carbon-carbon double bond stretching vibrations produce a series of medium to weak absorptions in the 1450–1600 cm⁻¹ range libretexts.org.

C-H Out-of-Plane Bending: Strong absorption bands in the fingerprint region, resulting from the out-of-plane bending of the five adjacent C-H bonds on the monosubstituted ring, are highly diagnostic. These typically appear between 730–770 cm⁻¹ and 690–710 cm⁻¹ libretexts.org.

Additional expected bands would include the sp³ C-H stretching vibrations from the cyclobutane and methyl groups, which would appear just below 3000 cm⁻¹ libretexts.orgdocbrown.info. The various CH₂ bending and deformation modes of the cyclobutane ring would also contribute to the complex fingerprint region of the spectrum docbrown.inforsc.orgdtic.mil.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (Cyclobutane, Methyl) | C-H Stretch | 3000 - 2850 | Medium |

| Ester | C=O Stretch | ~1750 - 1780 | Strong |

| Aromatic | C=C Ring Stretch | 1600 - 1450 | Medium-Weak |

| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Aryl Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| Aromatic (Monosubstituted) | C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong |

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Phenoxycyclobutane 1 Carboxylate

Reactivity of the Strained Cyclobutane (B1203170) Ring System

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org This inherent instability is a primary driver for the chemical reactivity of compounds containing this moiety. masterorganicchemistry.com

Influence of Ring Strain on Reactivity Profiles

The reactivity of cyclobutane derivatives is heavily influenced by the inherent strain within the four-membered ring. This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. To alleviate some of the resulting strain, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to around 88°. libretexts.org This deviation from the ideal tetrahedral angle leads to less effective orbital overlap, resulting in weaker C-C bonds compared to acyclic alkanes. masterorganicchemistry.comlibretexts.org

Torsional Strain: In a planar conformation, all eight hydrogen atoms on the cyclobutane ring would be in an eclipsed arrangement, leading to significant torsional strain. The puckering of the ring helps to slightly stagger these hydrogens, but considerable torsional strain remains. masterorganicchemistry.com

This combination of angle and torsional strain elevates the ground-state energy of the molecule, making it more reactive than its acyclic or larger-ring counterparts. libretexts.org Consequently, reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable as they release this stored strain energy. wikipedia.org The heat of combustion for cyclobutane is notably higher per CH₂ group than for larger, less strained cycloalkanes, which is a quantitative measure of its instability. wikipedia.org

| Cycloalkane | Ring Strain (kcal/mol) | Internal C-C-C Angle |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 masterorganicchemistry.com | 60° libretexts.org |

| Cyclobutane | 26.3 masterorganicchemistry.com | ~88° (puckered) libretexts.org |

| Cyclopentane (B165970) | 6.5 | ~105° (envelope) |

| Cyclohexane | 0 | 109.5° (chair) |

Investigating Ring-Opening Reactions and Associated Mechanisms

The release of ring strain is a powerful driving force for reactions involving cyclobutanes. These reactions typically involve the cleavage of one or more C-C bonds within the ring.

Hydrogenation: Like cyclopropane, cyclobutane can undergo catalytic hydrogenation, which results in the opening of the ring to form the corresponding n-alkane. However, this reaction requires more forcing conditions (e.g., higher temperatures and pressures) than for cyclopropane, reflecting the slightly lower ring strain of cyclobutane. pharmaguideline.com For Methyl 3-phenoxycyclobutane-1-carboxylate, this would lead to the formation of a substituted butane (B89635) derivative.

Reactions with Electrophiles: Reactions with halogens (e.g., Br₂) can also lead to ring-opening, yielding 1,4-dihalobutane derivatives.

Nucleophilic Ring-Opening: While unsubstituted cyclobutane is generally unreactive towards nucleophiles, the presence of activating groups, such as the ester and phenoxy groups in Methyl 3-phenoxycyclobutane-1-carboxylate, can facilitate nucleophilic attack. chemistryviews.org For instance, donor-acceptor cyclobutanes (where one carbon is substituted with an electron-donating group and another with an electron-withdrawing group) are known to undergo ring-opening reactions in the presence of various nucleophiles. chemistryviews.org In the case of the title compound, the phenoxy group can act as a moderate electron-donating group and the methyl ester as an electron-withdrawing group, potentially activating the ring for such transformations.

Cycloaddition Reactions Involving the Cyclobutane Moiety

Cyclobutane rings are often synthesized via [2+2] cycloaddition reactions, typically between two alkene molecules. numberanalytics.comnih.gov This process is often initiated photochemically. organicreactions.orglibretexts.org While the formation of cyclobutanes through cycloaddition is common, the participation of the cyclobutane ring itself in further cycloaddition reactions is less so.

However, certain substituted cyclobutanes can undergo formal cycloaddition reactions. For example, donor-acceptor cyclobutanes can react with nitriles in the presence of a Lewis acid to form tetrahydropyridines in a formal [4+2] cycloaddition. researchgate.net Additionally, rhodium-catalyzed coupling of cyclobutanones with olefins can lead to bridged ring systems, which can be considered a formal [4+2] cycloaddition. nih.gov The reactivity of Methyl 3-phenoxycyclobutane-1-carboxylate in such cycloadditions would depend on the specific reaction conditions and the electronic nature of the reaction partners.

Studies on Bond Activation and Cleavage Pathways within the Cyclobutane Core

The C-C bonds of cyclobutanes can be activated and cleaved by transition metal complexes. This area of organometallic chemistry is of significant interest as it provides pathways to new molecular architectures.

Oxidative Addition: Transition metals can insert into a C-C bond of a cyclobutane ring in an oxidative addition step, forming a metallacyclopentane intermediate. This process is driven by the release of ring strain. Theoretical studies have shown that palladium has a low barrier for this type of C-C bond activation. osti.gov

β-Carbon Elimination: In substituted cyclobutanes, such as cyclobutanols, palladium(II) catalysts can promote C-C bond cleavage via a β-carbon elimination mechanism. acs.org This process generates an alkylpalladium intermediate that can undergo various subsequent reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the enantioselective insertion into C-C bonds of cyclobutanones. nih.gov

For Methyl 3-phenoxycyclobutane-1-carboxylate, transition metal-catalyzed C-C bond activation could potentially occur at the C1-C2 or C1-C4 bonds, influenced by the directing effects of the ester and phenoxy substituents.

Transformations of the Methyl Ester Moiety

The methyl ester group is a common functional group in organic chemistry and undergoes a variety of transformations, with hydrolysis being one of the most fundamental.

Hydrolysis (Acidic and Basic Saponification Mechanisms)

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water, Methyl 3-phenoxycyclobutane-1-carboxylate can be hydrolyzed to 3-phenoxycyclobutane-1-carboxylic acid and methanol (B129727). chemguide.co.uk The mechanism is the reverse of Fischer esterification. chemistrysteps.com It involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The reaction is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.uk Treatment of Methyl 3-phenoxycyclobutane-1-carboxylate with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), will yield sodium 3-phenoxycyclobutane-1-carboxylate and methanol. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final deprotonation step drives the reaction to completion. chemistrysteps.comyoutube.com Subsequent acidification of the reaction mixture would be required to isolate the free 3-phenoxycyclobutane-1-carboxylic acid.

| Hydrolysis Type | Key Steps | Nature of Reaction |

|---|---|---|

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. | Reversible chemguide.co.uk |

| Base-Catalyzed (Saponification) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Irreversible deprotonation of carboxylic acid. | Irreversible chemistrysteps.com |

Transesterification Reactions and Equilibrium Studies

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For Methyl 3-phenoxycyclobutane-1-carboxylate, this involves substituting the methyl group (-CH₃) with a different alkyl group from an alcohol (R-OH). The reaction can be catalyzed by either an acid or a base and is a reversible process. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (RO⁻) acts as the nucleophile. The mechanism is a two-step nucleophilic acyl substitution (addition-elimination). masterorganicchemistry.com

Nucleophilic Addition: The incoming alkoxide attacks the electrophilic carbonyl carbon of the ester, breaking the π bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (-OCH₃) as the leaving group to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic. masterorganicchemistry.com The alcohol, a neutral nucleophile, then attacks the carbonyl carbon. The mechanism proceeds through a series of protonation, addition, deprotonation, and elimination steps (PADPED). masterorganicchemistry.com

| Catalyst Type | Reagent | Expected Product | Typical Conditions |

| Base (e.g., NaOEt) | Ethanol (B145695) (in excess) | Ethyl 3-phenoxycyclobutane-1-carboxylate | Reflux |

| Acid (e.g., H₂SO₄) | Propanol (in excess) | Propyl 3-phenoxycyclobutane-1-carboxylate | Reflux |

Reduction Reactions (e.g., to Alcohol or Aldehyde)

The methyl ester group of Methyl 3-phenoxycyclobutane-1-carboxylate can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LAH, LiAlH₄) reduce esters to primary alcohols. davuniversity.orguomustansiriyah.edu.iq The reaction involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

A hydride ion (H⁻) from LAH attacks the ester carbonyl, forming a tetrahedral intermediate. uomustansiriyah.edu.iq

This intermediate collapses, eliminating the methoxide ion to form an aldehyde intermediate. uomustansiriyah.edu.iq

The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a tetrahedral alkoxide intermediate. davuniversity.orglibretexts.org

An acidic workup protonates the alkoxide to yield the primary alcohol, (3-phenoxycyclobutyl)methanol. davuniversity.org

Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and bulkier reducing agent is required, such as Diisobutylaluminum Hydride (DIBAL-H). davuniversity.orgmasterorganicchemistry.com The reaction must be carried out at low temperatures (e.g., -78 °C) with a single equivalent of the reagent. masterorganicchemistry.com The bulky nature of DIBAL-H helps to form a stable tetrahedral intermediate that does not collapse until aqueous workup, preventing over-reduction to the alcohol. davuniversity.orgmasterorganicchemistry.com

| Reagent | Equivalents | Temperature | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Excess | Room Temperature | (3-phenoxycyclobutyl)methanol |

| Diisobutylaluminum Hydride (DIBAL-H) | 1 | -78 °C | 3-phenoxycyclobutane-1-carbaldehyde |

Nucleophilic Acyl Substitution Reactions and Their Mechanistic Details

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.com This class of reaction involves the replacement of the leaving group (-OCH₃ in this case) with a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com

The fundamental two-step process is:

Nucleophilic Addition: A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral, sp³-hybridized intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The intermediate is unstable and collapses, re-forming the C=O double bond and expelling the methoxide group. masterorganicchemistry.comyoutube.com

The feasibility of the reaction is often compared to an acid-base equilibrium, where the reaction favors the side with the weaker base. masterorganicchemistry.com For a successful substitution, the incoming nucleophile must be a stronger base than the methoxide leaving group. Common examples include hydrolysis (saponification) and aminolysis.

Saponification: Hydrolysis of the ester with a strong base (e.g., NaOH) yields a carboxylate salt. The hydroxide ion (OH⁻) acts as the nucleophile. Subsequent acidification protonates the carboxylate to form 3-phenoxycyclobutane-1-carboxylic acid. uomustansiriyah.edu.iq

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide. The nitrogen atom of the amine is the nucleophile.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Gilman Reagents)

Esters react with potent organometallic nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). Typically, two equivalents of the organometallic reagent add to the ester, resulting in a tertiary alcohol. uomustansiriyah.edu.iqlibretexts.org

The reaction mechanism is as follows:

The first equivalent of the organometallic reagent adds to the carbonyl carbon in a nucleophilic acyl substitution, forming a ketone intermediate after the elimination of methoxide. uomustansiriyah.edu.iq

The resulting ketone is more reactive than the initial ester and is immediately attacked by a second equivalent of the organometallic reagent in a nucleophilic addition reaction. libretexts.org

This forms a magnesium or lithium alkoxide intermediate.

Acidic workup protonates the alkoxide to give the final tertiary alcohol product, where two of the alkyl groups are identical and originate from the organometallic reagent. libretexts.org

Less reactive organometallic compounds, such as Gilman reagents (organocuprates), are generally not reactive enough to add to esters.

| Reagent | Equivalents | Expected Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 2 | 1-(3-phenoxycyclobutyl)ethan-1-one | 2-(3-phenoxycyclobutyl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | 2 | (3-phenoxycyclobutyl)(phenyl)methanone | (3-phenoxycyclobutyl)diphenylmethanol |

Reactions Involving the Phenoxy Group

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy group in Methyl 3-phenoxycyclobutane-1-carboxylate contains an aromatic ring that can undergo electrophilic aromatic substitution (SₑAr). masterorganicchemistry.com The ether oxygen is an activating group because its lone pairs can be donated into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion). libretexts.org This electron-donating effect makes the ring more nucleophilic than benzene (B151609) itself.

The ether group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. masterorganicchemistry.comlibretexts.org This is because the resonance structures of the arenium ion formed during ortho or para attack include a favorable structure where the positive charge is delocalized onto the ether oxygen. Steric hindrance from the cyclobutane portion of the molecule may favor substitution at the para position over the ortho positions.

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. libretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide and a Lewis acid (e.g., AlCl₃) adds an alkyl/acyl group to the ring.

Mechanistic Studies of Ether Cleavage Reactions

The ether linkage in the phenoxy group can be cleaved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). sci-hub.selibretexts.org

For aryl alkyl ethers like Methyl 3-phenoxycyclobutane-1-carboxylate, cleavage invariably produces a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The reaction does not produce an aryl halide and an alcohol because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ1 or Sₙ2 attack. libretexts.orglibretexts.org

The mechanism with a strong acid like HBr proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an oxonium ion). libretexts.org

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon of the cyclobutane ring that is attached to the oxygen. This is an Sₙ2 attack.

Cleavage: The C-O bond is broken, yielding phenol and 3-bromocyclobutane-1-carboxylic acid methyl ester.

Computational studies on ether cleavage with BBr₃ suggest that the mechanism can be more complex than a simple Lewis acid-base interaction followed by nucleophilic attack, potentially involving bimolecular pathways where one ether-BBr₃ adduct acts as a halide donor to another. sci-hub.seresearchgate.net

| Reagent | Mechanism | Expected Products |

| Excess HBr | Sₙ2 | Phenol and Methyl 3-bromocyclobutane-1-carboxylate |

| Boron Tribromide (BBr₃) | Lewis Acid-Mediated Cleavage | Phenol and Methyl 3-bromocyclobutane-1-carboxylate (after workup) |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the case of Methyl 3-phenoxycyclobutane-1-carboxylate, the phenoxy group can potentially act as a directing metalation group. The oxygen atom of the ether linkage can coordinate to the lithium atom of the organolithium base, thereby directing the deprotonation to one of the ortho positions of the phenyl ring.

Hypothetical Directed Ortho-Metalation of Methyl 3-phenoxycyclobutane-1-carboxylate:

| Step | Description | Reagents | Intermediate/Product |

| 1 | Coordination of the organolithium reagent to the oxygen of the phenoxy group. | n-BuLi, s-BuLi, or t-BuLi in an ethereal solvent (e.g., THF, diethyl ether) | Complex of the phenoxy group with the organolithium reagent. |

| 2 | Deprotonation of the ortho-position of the phenyl ring. | Organolithium base | Ortho-lithiated intermediate. |

| 3 | Quenching with an electrophile. | Various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) | Ortho-functionalized product. |

The efficiency of this DoM reaction would be influenced by several factors, including the choice of the organolithium base, the solvent, the temperature, and the presence of any coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). It is important to note that this is a hypothetical application of DoM, as specific experimental data for this reaction on Methyl 3-phenoxycyclobutane-1-carboxylate is not available.

Comprehensive Reaction Mechanism Studies

Due to the limited specific research on Methyl 3-phenoxycyclobutane-1-carboxylate, this section will discuss potential reaction mechanisms based on the known reactivity of related cyclobutane and phenoxy compounds.

A plausible synthetic route to Methyl 3-phenoxycyclobutane-1-carboxylate is analogous to the synthesis of its benzyl (B1604629) counterpart. This would likely involve a nucleophilic substitution reaction.

Proposed Synthesis Mechanism:

The synthesis would likely proceed via a Mitsunobu reaction, which involves the conversion of an alcohol to an ester, ether, or other functional groups using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Step 1: Activation of the Alcohol: Methyl 3-hydroxycyclobutane-1-carboxylate would be treated with triphenylphosphine and DEAD/DIAD to form a phosphonium (B103445) salt intermediate.

Step 2: Nucleophilic Attack: Phenol, acting as a nucleophile, would then attack the activated carbon atom of the cyclobutane ring, leading to the displacement of the triphenylphosphine oxide and the formation of the desired phenoxy ether.

This reaction typically proceeds with an inversion of stereochemistry at the carbon atom bearing the hydroxyl group.

The functional groups present in Methyl 3-phenoxycyclobutane-1-carboxylate allow for a variety of interconversions.

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 3-phenoxycyclobutane-1-carboxylic acid. The mechanism for basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of a methoxide ion.

Ether Cleavage: The phenoxy ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom.

Ring-Opening Reactions: The cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions, such as thermal activation or in the presence of transition metal catalysts. The specific mechanism would depend on the reagents and conditions used. For instance, in the presence of a Lewis acid, the ester group could coordinate, facilitating a ring-opening process to form a more stable acyclic system.

Specific kinetic and thermodynamic data for reactions involving Methyl 3-phenoxycyclobutane-1-carboxylate are not available in the literature. However, general principles can be applied to understand the factors that would govern its reactivity.

Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol), which is a key thermodynamic factor influencing its reactivity. Reactions that lead to the opening of the ring are often thermodynamically favorable as they relieve this strain.

Kinetics of Ring-Opening: While thermodynamically favorable, the ring-opening of cyclobutanes often has a high activation energy, making it kinetically slow without a catalyst or external energy input.

Thermodynamics of DoM: The thermodynamics of the hypothetical directed ortho-metalation would be influenced by the acidity of the ortho-protons of the phenoxy group and the stability of the resulting lithiated intermediate. The presence of the electron-donating alkoxy group generally makes the ortho-protons less acidic compared to unsubstituted benzene, but the coordinating effect of the oxygen atom can overcome this thermodynamic barrier.

Kinetic vs. Thermodynamic Control: In reactions with multiple potential pathways, such as functionalization of the aromatic ring versus reaction at the cyclobutane ring, the outcome could be under either kinetic or thermodynamic control. Reactions at lower temperatures would likely favor the kinetically controlled product (the one with the lower activation energy), while reactions at higher temperatures would favor the more stable, thermodynamically controlled product.

Derivatization and Functional Group Transformations of Methyl 3 Phenoxycyclobutane 1 Carboxylate

Modifications of the Methyl Ester Group

The methyl ester group of methyl 3-phenoxycyclobutane-1-carboxylate is a versatile handle for the synthesis of a variety of derivatives. Key transformations include hydrolysis to the corresponding carboxylic acid, conversion to other acid derivatives such as amides and acid chlorides, and preparation of different ester analogs through transesterification.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-phenoxycyclobutane-1-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. mnstate.edu

Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. mnstate.edu

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. mnstate.edu

General Reaction Scheme for Hydrolysis:

| Starting Material | Reagents | Product |

| Methyl 3-phenoxycyclobutane-1-carboxylate | 1. NaOH (aq), Δ 2. H₃O⁺ | 3-Phenoxycyclobutane-1-carboxylic acid |

| Methyl 3-phenoxycyclobutane-1-carboxylate | H₃O⁺, Δ | 3-Phenoxycyclobutane-1-carboxylic acid |

The carboxylic acid obtained from the hydrolysis of methyl 3-phenoxycyclobutane-1-carboxylate serves as a crucial intermediate for the synthesis of other acid derivatives, including amides and acid chlorides.

Amide Formation: The conversion of 3-phenoxycyclobutane-1-carboxylic acid to an amide can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. youtube.comdiva-portal.org Dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed to facilitate this transformation. youtube.com The reaction involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine. Alternatively, enzymatic methods using lipases can also be employed for amide bond formation under milder conditions. diva-portal.orgnih.gov

Acid Chloride Formation: To synthesize the corresponding acid chloride, 3-phenoxycyclobutanecarbonyl chloride, the carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgchemguide.co.uk Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. chemguide.co.uk The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.org

The formation of anhydrides can also be envisioned, typically through the reaction of the carboxylate salt with an acyl chloride or by the dehydration of two carboxylic acid molecules.

Summary of Derivative Formations:

| Precursor | Target Derivative | Typical Reagents |

| 3-Phenoxycyclobutane-1-carboxylic acid | Amide | Amine, DCC or other coupling agents |

| 3-Phenoxycyclobutane-1-carboxylic acid | Acid Chloride | SOCl₂, PCl₅ |

The synthesis of other ester derivatives of 3-phenoxycyclobutane-1-carboxylic acid, such as ethyl, propyl, or benzyl (B1604629) esters, can be accomplished through several methods.

Transesterification: This process involves the conversion of one ester to another by reacting the starting ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting methyl 3-phenoxycyclobutane-1-carboxylate with an excess of ethanol (B145695) under acidic conditions will lead to the formation of ethyl 3-phenoxycyclobutane-1-carboxylate. masterorganicchemistry.com The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Esterification from Carboxylic Acid: An alternative route involves the initial hydrolysis of the methyl ester to 3-phenoxycyclobutane-1-carboxylic acid, followed by esterification with the desired alcohol. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, is a common method. arkat-usa.org For the synthesis of benzyl esters, reacting the carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate is an effective approach. arkat-usa.org

Illustrative Transesterification and Esterification Reactions:

| Starting Material | Reagents | Product |

| Methyl 3-phenoxycyclobutane-1-carboxylate | Ethanol, H⁺ (cat.) | Ethyl 3-phenoxycyclobutane-1-carboxylate |

| 3-Phenoxycyclobutane-1-carboxylic acid | Benzyl alcohol, H⁺ (cat.) | Benzyl 3-phenoxycyclobutane-1-carboxylate |

| 3-Phenoxycyclobutane-1-carboxylic acid | Benzyl bromide, NaHCO₃ | Benzyl 3-phenoxycyclobutane-1-carboxylate |

Modifications of the Phenoxy Group

The phenoxy group in methyl 3-phenoxycyclobutane-1-carboxylate provides opportunities for further functionalization, primarily through reactions on the aromatic ring and transformations involving the ether linkage.

The aromatic ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. This allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ in the presence of a Lewis acid.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃.

The specific reaction conditions would need to be carefully controlled to avoid side reactions involving the ester or cyclobutane (B1203170) ring.

The ether linkage in the phenoxy group can be a site for chemical transformation, most notably through cleavage reactions.

Reductive Cleavage: The carbon-oxygen bond of the aryl ether can be cleaved under reductive conditions. rsc.orgnih.govrsc.orgresearchgate.net This can be achieved using various catalytic systems, such as nickel-based catalysts, which can facilitate the cleavage of the C-O bond. nih.govrsc.orgresearchgate.net In some cases, these reactions can proceed in the absence of an external reductant, with the alkoxy group of the substrate acting as an internal reductant. nih.govrsc.org Transition-metal-free protocols using reagents like triethylsilane in combination with a base have also been developed for the reductive cleavage of aryl ethers. rsc.org These reactions would convert the phenoxy group into a hydroxyl group, yielding methyl 3-hydroxycyclobutane-1-carboxylate.

Acidic Cleavage: Ethers can also be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com However, these harsh conditions may also lead to the hydrolysis of the ester group.

While transetherification, the exchange of the phenoxy group for another alkoxy group, is a known reaction for some ethers, its application to aryl ethers like the one in the target molecule is less common and would likely require specific catalytic conditions.

Cyclobutane Ring Derivatization of Methyl 3-phenoxycyclobutane-1-carboxylate

The cyclobutane core of methyl 3-phenoxycyclobutane-1-carboxylate is a versatile scaffold that can be chemically modified to introduce a variety of functionalities, alter the ring size, or construct more complex polycyclic systems. These transformations leverage the inherent ring strain of the four-membered ring and the reactivity of its substituents to afford a diverse range of molecular architectures.

Introduction of Additional Functionalities onto the Cyclobutane Ring (e.g., hydroxyl, halogen, amine groups)

The introduction of new functional groups onto the cyclobutane ring of methyl 3-phenoxycyclobutane-1-carboxylate can be achieved through several synthetic strategies, often involving the modification of related precursors or direct functionalization. While direct derivatization of the parent molecule is not extensively documented, the synthesis of analogous functionalized cyclobutanes provides a clear blueprint for these transformations.

Hydroxylation: The introduction of a hydroxyl group can be accomplished starting from a ketone precursor, such as a 3-oxocyclobutane-1-carboxylate derivative. Reduction of the keto group using a reducing agent like sodium borohydride (B1222165) would yield the corresponding hydroxylated cyclobutane. This approach allows for the synthesis of cis and trans isomers, depending on the reaction conditions and the stereochemistry of the starting material.

Halogenation: Halogen atoms can be introduced onto the cyclobutane ring, which can then serve as versatile handles for further synthetic manipulations. For instance, a chloro group can be introduced at the 3-position, creating a key intermediate for various transformations. Aromatic methyl ketones can undergo α-halogenation using reagents like sodium halide in the presence of an oxidant such as Oxone®. researchgate.net While this is for aromatic ketones, similar principles could be adapted for the cyclobutane ring.

Amination: The synthesis of aminocyclobutane derivatives can be achieved from a hydroxylated intermediate. For example, a hydroxyl group can be converted to a good leaving group, followed by nucleophilic substitution with an amine or an azide (B81097), which can then be reduced to the corresponding amine. This provides access to compounds such as methyl 3-aminocyclobutane-1-carboxylate. nih.gov

The following table summarizes potential functionalization reactions on the cyclobutane ring, based on known transformations of similar substrates.

| Functional Group | Reagents and Conditions (based on analogous systems) | Resulting Compound (Example) |

| Hydroxyl | 1. 3-Oxocyclobutane-1-carboxylate precursor2. Sodium borohydride (NaBH₄) | Methyl 3-hydroxy-3-phenoxycyclobutane-1-carboxylate |

| Halogen (Chloro) | 1. 3-Hydroxycyclobutane-1-carboxylate precursor2. Thionyl chloride (SOCl₂) or similar halogenating agent | Methyl 3-chloro-3-phenoxycyclobutane-1-carboxylate |

| Amine | 1. 3-Hydroxycyclobutane-1-carboxylate precursor2. Conversion to a sulfonate ester (e.g., mesylate)3. Nucleophilic substitution with sodium azide (NaN₃)4. Reduction (e.g., H₂, Pd/C) | Methyl 3-amino-3-phenoxycyclobutane-1-carboxylate |

Ring Expansion or Contraction Reactions to Form Other Carbocyclic Systems

Ring Expansion: The high ring strain of the cyclobutane ring makes it susceptible to ring expansion reactions, most commonly leading to the formation of more stable five-membered rings. chemistrysteps.commasterorganicchemistry.com These reactions are often driven by the formation of a carbocation adjacent to the ring. For instance, if a leaving group is present on a substituent attached to the cyclobutane ring, its departure can trigger a rearrangement where a C-C bond of the cyclobutane migrates to the carbocationic center, resulting in a cyclopentyl cation. masterorganicchemistry.com This process is particularly favorable as it relieves the significant angle and torsional strain of the four-membered ring. chemistrysteps.com The resulting cyclopentyl cation can then be trapped by a nucleophile to afford a cyclopentane (B165970) derivative. While specific examples starting directly from methyl 3-phenoxycyclobutane-1-carboxylate are not prevalent in the literature, the general mechanism is a cornerstone of carbocation chemistry. masterorganicchemistry.com

The stability of the resulting carbocation plays a crucial role in directing the rearrangement. The formation of a tertiary cyclopentyl carbocation would be more favorable than a secondary one, influencing which bond in the cyclobutane ring migrates. reddit.com

Ring Contraction: Ring contraction of a cyclobutane to a cyclopropane (B1198618) derivative is a less common transformation. One of the well-known methods for ring contraction is the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate. harvard.edu To apply this to the cyclobutane system of methyl 3-phenoxycyclobutane-1-carboxylate, it would first need to be converted to an α-halocyclobutanone. Treatment of this intermediate with a base would then induce the rearrangement to a cyclopropanecarboxylic acid derivative.

The following table outlines the general principles of these ring size alterations.

| Transformation | Key Intermediate | Driving Force | Potential Product Class |

| Ring Expansion | Carbocation adjacent to the cyclobutane ring | Relief of ring strain, formation of a more stable carbocation | Substituted cyclopentane derivatives |

| Ring Contraction | α-Halocyclobutanone | Formation and subsequent opening of a cyclopropanone intermediate | Substituted cyclopropanecarboxylic acid derivatives |

Synthesis of Polycyclic Systems Incorporating the Cyclobutane Core (e.g., bicyclo[1.1.0]butane derivatives)

The strained nature of the cyclobutane ring in methyl 3-phenoxycyclobutane-1-carboxylate also makes it a valuable precursor for the synthesis of highly strained and synthetically interesting polycyclic systems, such as bicyclo[1.1.0]butanes. These compounds are valued as intermediates in strain-release chemistry. rsc.org

A plausible synthetic route to a bicyclo[1.1.0]butane derivative from a related cyclobutane precursor involves an intramolecular cyclization. For example, a starting material like methyl 3-chloro-3-phenylcyclobutane-1-carboxylate can be treated with a strong base, such as potassium hexamethyldisilazide (KHMDS). rsc.org The base abstracts a proton from the carbon bearing the ester group, and the resulting carbanion displaces the chloride on the same ring in an intramolecular nucleophilic substitution, forming the highly strained central bond of the bicyclo[1.1.0]butane system. rsc.org

This transformation is a powerful method for accessing these complex polycyclic structures, which can then be used in a variety of subsequent chemical transformations. The general reaction scheme is depicted below:

General Scheme for Bicyclo[1.1.0]butane Formation:

The successful synthesis of these bicyclic systems opens the door to further derivatization at the bridgehead positions, allowing for the late-stage diversification of these unique molecular scaffolds. rsc.org

Stereochemical Aspects and Asymmetric Synthesis of Methyl 3 Phenoxycyclobutane 1 Carboxylate

Stereoisomerism and Chirality in Cyclobutane (B1203170) Systems

The stereochemistry of cyclobutane rings, such as that in Methyl 3-phenoxycyclobutane-1-carboxylate, is a critical aspect that defines its three-dimensional structure and potential biological activity. Due to the puckered nature of the cyclobutane ring, substituents can adopt specific spatial arrangements, leading to various stereoisomers. utexas.edu

In the case of Methyl 3-phenoxycyclobutane-1-carboxylate, two stereogenic centers exist at the C1 and C3 positions, where the carboxylate and phenoxy groups are attached, respectively. The presence of two stereocenters means that the molecule can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers. khanacademy.org

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.org For 1,3-disubstituted cyclobutanes, this gives rise to cis and trans isomers. In the cis isomer, the phenoxy and carboxylate groups are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.

A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.org Both the cis and trans isomers of Methyl 3-phenoxycyclobutane-1-carboxylate are chiral because they lack a plane of symmetry. utexas.edu The chirality of these molecules is a key consideration in their synthesis, as different enantiomers can exhibit distinct pharmacological properties.

Enantioselective and Diastereoselective Synthesis Methodologies

The controlled synthesis of specific stereoisomers of Methyl 3-phenoxycyclobutane-1-carboxylate is a significant challenge in organic chemistry. Enantioselective and diastereoselective methodologies are employed to selectively produce the desired cis or trans isomer, and to favor the formation of one enantiomer over the other.

Application of Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov In the context of synthesizing Methyl 3-phenoxycyclobutane-1-carboxylate, a chiral auxiliary could be attached to the cyclobutane precursor. This auxiliary would sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov

For instance, a chiral auxiliary could be appended to the carboxylic acid precursor. Subsequent cyclization or substitution reactions would proceed with a high degree of stereocontrol, dictated by the auxiliary. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

| Chiral Auxiliary Example | Typical Reaction | Diastereomeric Excess (de) |

| Evans' Oxazolidinone | Alkylation | >95% |

| (S)-Proline derivative | Aldol (B89426) reaction | up to 99% |

| Dioxolane chiral auxiliary | [2+2] cycloaddition | >95% nih.gov |

Utilization of Chiral Catalysts and Ligands for Asymmetric Transformations

The use of chiral catalysts and ligands is a powerful strategy for achieving asymmetric synthesis. grantome.commdpi.com These catalysts, often transition metal complexes with chiral ligands, create a chiral environment around the reactants, influencing the stereochemical pathway of the reaction. grantome.com

For the synthesis of Methyl 3-phenoxycyclobutane-1-carboxylate, a key step such as a [2+2] cycloaddition or a Michael addition could be rendered enantioselective by employing a chiral catalyst. rsc.orgmdpi.com For example, a chiral Lewis acid could activate one of the reactants and control the facial selectivity of the subsequent bond formation. nih.gov Chiral phosphoric acids and their derivatives have also emerged as effective catalysts in a variety of asymmetric transformations. mdpi.com

| Catalyst/Ligand System | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Dirhodium(II) Carboxamidates | Cyclopropanation/Cyclobutanation | up to 98% grantome.com |

| Chiral Phosphoric Acid | [2+2] Cycloaddition | >90% organic-chemistry.org |

| BINOL-derived ligands | Michael Addition | up to 99% mdpi.com |

Exploration of Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity relies on the existing stereochemistry within the starting material to direct the formation of new stereocenters. acs.org In the synthesis of Methyl 3-phenoxycyclobutane-1-carboxylate, if a starting material already possesses a chiral center, it can influence the stereochemical outcome of subsequent reactions.

This approach often involves the strategic placement of functional groups that can direct reacting molecules or catalysts to a specific face of the substrate. For example, a hydroxyl group on a precursor molecule could coordinate to a metal catalyst, positioning it to deliver a reagent from a specific side. While this method is highly effective, it is dependent on the availability of enantiomerically pure starting materials.

Resolution of Enantiomers (if applicable to the compound or its intermediates)

When an asymmetric synthesis is not perfectly selective, or if a racemic mixture is produced, a resolution step is necessary to separate the enantiomers. libretexts.org Resolution involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

For Methyl 3-phenoxycyclobutane-1-carboxylate, the carboxylic acid functionality (or a derivative) provides a convenient handle for resolution. The racemic carboxylic acid can be reacted with a single enantiomer of a chiral amine (a resolving agent) to form a mixture of diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with acid to regenerate the enantiomerically pure carboxylic acids.

Alternatively, enzymatic resolution can be employed. Certain enzymes can selectively react with one enantiomer of a racemic mixture. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the methyl ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester. epo.orgjiangnan.edu.cn

Stereochemical Analysis Techniques